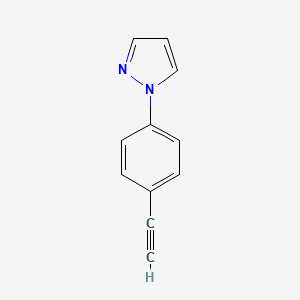

1-(4-ethynylphenyl)-1H-Pyrazole

Description

The exact mass of the compound 1-(4-ethynylphenyl)-1H-Pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-ethynylphenyl)-1H-Pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-ethynylphenyl)-1H-Pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethynylphenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-2-10-4-6-11(7-5-10)13-9-3-8-12-13/h1,3-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYWAWNHJKVUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-ethynylphenyl)-1H-Pyrazole chemical structure and properties

1-(4-Ethynylphenyl)-1H-Pyrazole: Technical Monograph & Application Guide

Part 1: Executive Summary & Core Directive

Compound Identity: 1-(4-ethynylphenyl)-1H-pyrazole CAS Registry Number: Not widely indexed (Specific isomer); Analogous to 4-ethynyl-1-phenyl-1H-pyrazole (CAS 51294-73-6) Molecular Formula: C₁₁H₈N₂ Molecular Weight: 168.19 g/mol

Technical Significance: 1-(4-ethynylphenyl)-1H-pyrazole is a bifunctional heterocyclic building block characterized by a pyrazole core N-linked to a phenyl ring bearing a para-ethynyl (acetylene) group . This specific connectivity renders it a high-value intermediate in three critical domains:

-

"Click" Chemistry (CuAAC): The terminal alkyne serves as a bio-orthogonal handle for conjugation with azides, enabling the attachment of pyrazole pharmacophores to proteins, polymers, or surfaces.

-

Medicinal Chemistry: The N-phenylpyrazole scaffold is a privileged structure found in COX-2 inhibitors (e.g., Celecoxib) and kinase inhibitors. The ethynyl group allows for fragment-growing strategies or the construction of rigid extended pi-systems.

-

Materials Science: Used as a linear linker in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) due to its directional bonding and conjugated electronic structure.

Part 2: Chemical Structure & Electronic Properties

The molecule consists of a 1H-pyrazole ring attached at the nitrogen (N1) to a phenyl ring. The phenyl ring is substituted at the para-position (C4') with a terminal ethynyl group.

| Property | Value / Description |

| SMILES | C#Cc1ccc(n2cccn2)cc1 |

| IUPAC Name | 1-(4-ethynylphenyl)-1H-pyrazole |

| Hybridization | sp (alkyne), sp² (aromatic rings) |

| Electronic Character | The pyrazole ring acts as a weak electron donor to the phenyl ring. The ethynyl group is electron-withdrawing by induction but can participate in conjugation. |

| Geometry | The N-C(phenyl) bond allows rotation, but the molecule prefers a twisted conformation to minimize steric clash between the pyrazole C5-H and phenyl ortho-protons. The ethynyl group is linear and rigid. |

Electronic Diagram (Graphviz)

Caption: Structural modularity of 1-(4-ethynylphenyl)-1H-pyrazole showing the distinct functional regions.

Part 3: Synthesis & Manufacturing Protocols

The most robust synthesis route utilizes a Sonogashira Cross-Coupling strategy. This method is preferred over direct condensation of 4-ethynylphenylhydrazine due to the instability of the free ethynyl hydrazine.

Step-by-Step Synthesis Protocol

Precursor: 1-(4-iodophenyl)-1H-pyrazole (Synthesized via Ullmann coupling of pyrazole and 1,4-diiodobenzene or condensation of 4-iodophenylhydrazine).

Reaction Scheme:

-

Coupling: 1-(4-iodophenyl)-1H-pyrazole + Trimethylsilylacetylene (TMSA)

1-(4-((trimethylsilyl)ethynyl)phenyl)-1H-pyrazole. -

Deprotection: TMS-Intermediate

1-(4-ethynylphenyl)-1H-pyrazole.

Detailed Protocol:

-

Reagents:

-

Substrate: 1-(4-iodophenyl)-1H-pyrazole (1.0 equiv)

-

Reagent: Trimethylsilylacetylene (1.2 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (3-5 mol%)

-

Co-catalyst: CuI (2 mol%)

-

Base/Solvent: Triethylamine (Et₃N) or Diethylamine (DEA) / THF mixture (degassed).

-

-

Procedure (Coupling):

-

Charge a flame-dried Schlenk flask with the aryl iodide, Pd catalyst, and CuI under an argon atmosphere.

-

Add degassed THF/Et₃N (1:1 v/v).

-

Add Trimethylsilylacetylene dropwise via syringe.

-

Stir at room temperature (or mild heat, 40-50°C) for 4-12 hours. Monitor by TLC (Hexane/EtOAc).[1]

-

Workup: Filter through a celite pad to remove metal salts. Concentrate the filtrate. Purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).

-

-

Procedure (Deprotection):

-

Dissolve the TMS-protected intermediate in Methanol (MeOH).

-

Add Potassium Carbonate (K₂CO₃, 2.0 equiv).

-

Stir at room temperature for 1-2 hours.

-

Workup: Dilute with water, extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Ethanol/Hexane or short column chromatography.

-

Synthesis Workflow Diagram

Caption: Two-step Sonogashira synthesis pathway yielding the target alkyne.

Part 4: Physical & Spectral Properties

As a specialized intermediate, exact experimental data varies by purity and crystal form. The following are typical values for this class of N-aryl pyrazoles.

| Property | Typical Value / Observation |

| Physical State | Off-white to pale yellow solid (Crystalline). |

| Melting Point | Predicted: 60–80 °C (Analogous 1-phenylpyrazole is liquid; ethynyl adds rigidity). |

| Solubility | Soluble in DCM, Chloroform, DMSO, Methanol. Insoluble in Water. |

| ¹H NMR (CDCl₃, 400 MHz) | Pyrazole: |

| ¹³C NMR | Alkyne carbons appear at |

| IR Spectrum | Characteristic |

Part 5: Applications & Mechanism of Action

Click Chemistry (CuAAC)

The primary utility of this compound is as a "clickable" pyrazole.

-

Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

-

Reaction: 1-(4-ethynylphenyl)-1H-pyrazole + R-N₃

1,4-disubstituted 1,2,3-triazole. -

Use Case: Attaching the pyrazole moiety (a known pharmacophore) to drug delivery vehicles, fluorescent dyes, or proteolysis-targeting chimeras (PROTACs).

Metal-Organic Frameworks (MOFs)

The linear geometry of the para-ethynylphenyl group makes this molecule an excellent "rod-like" linker.

-

Function: The pyrazole nitrogen can coordinate to metal centers (e.g., Cu, Zn), while the alkyne can be used for post-synthetic modification (PSM) of the framework pore environment.

Medicinal Chemistry

-

Kinase Inhibition: The N-phenylpyrazole motif mimics the ATP-binding site of various kinases. The ethynyl group serves as a rigid spacer to access hydrophobic pockets within the enzyme active site.

Part 6: Safety & Handling

-

Hazard Statements (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling:

-

Terminal alkynes can be unstable. Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative homocoupling (Glaser coupling).

-

Avoid contact with strong oxidizers and heavy metals (Ag, Cu in the absence of ligands) which can form explosive acetylides.

-

References

-

Sonogashira Coupling of Pyrazoles

-

Synthesis of N-Aryl Pyrazoles

- Title: "Copper-c

- Source:Journal of Organic Chemistry (General Protocol Reference).

-

URL:[Link]

-

Click Chemistry Applications

Sources

- 1. EP0387929A1 - Trimethylsilyl acetylene compounds, their preparation and their use in the preparation of daunomycinone derivatives - Google Patents [patents.google.com]

- 2. mdpi.org [mdpi.org]

- 3. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]

solubility of 1-(4-ethynylphenyl)-1H-Pyrazole in organic solvents

An In-Depth Technical Guide on the Solubility & Physicochemical Handling of 1-(4-ethynylphenyl)-1H-Pyrazole

Part 1: Executive Summary & Compound Profile[1]

1-(4-ethynylphenyl)-1H-Pyrazole is a specialized heterocyclic building block, primarily utilized as a key intermediate in "Click Chemistry" (CuAAC) for the synthesis of 1,2,3-triazole-linked functional materials, OLED dopants, and pharmaceutical candidates. Its structure features a pyrazole ring attached to the N1-position of a phenyl ring, which is para-substituted with a terminal ethynyl (acetylene) group.

This specific molecular architecture—combining a nitrogen-rich heterocycle with a rigid, linear alkyne—dictates a unique solubility profile. While the pyrazole moiety imparts polarity and hydrogen-bond accepting capability, the phenyl-ethynyl backbone introduces significant lipophilicity and planarity, often resulting in high crystallinity and reduced solubility in non-polar media.

Key Physicochemical Parameters (Predicted):

-

Molecular Formula: C₁₁H₈N₂

-

Molecular Weight: 168.20 g/mol

-

Physical State: White to off-white solid (High crystallinity expected due to π-π stacking).

-

LogP (Octanol/Water Partition): ~2.5 – 3.0 (Lipophilic).

-

Melting Point: Estimated >80°C (Based on structural analogs like 1-phenylpyrazole and 4-ethynyl-1,1'-biphenyl).

Part 2: Solvent Selection Strategy & Solubility Profile

The solubility of 1-(4-ethynylphenyl)-1H-Pyrazole is governed by the competition between the crystal lattice energy (stabilized by π-π stacking of the planar aromatic system) and the solvation energy provided by the solvent.

Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions (10–100 mM) for reactions or analysis.

| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | The high dipole moment of these solvents effectively disrupts the crystal lattice. The sulfoxide/amide oxygens act as strong H-bond acceptors for the terminal alkyne proton (C≡C-H). |

| Chlorinated | DCM, Chloroform | Good (20–50 mg/mL) | Excellent solvation of the lipophilic phenyl-ethynyl core via dispersion forces. DCM is the preferred solvent for liquid-liquid extraction during workup. |

| Ethers | THF, 1,4-Dioxane | Good (10–30 mg/mL) | The ether oxygens coordinate well with the alkyne proton. THF is the standard solvent for Sonogashira coupling and CuAAC reactions involving this compound. |

Secondary Solvents (Moderate/Conditional Solubility)

These solvents are useful for crystallization or as co-solvents in reaction mixtures.

| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |

| Polar Protic | Methanol, Ethanol | Moderate (Heating required) | Soluble at reflux but likely to precipitate upon cooling. This temperature-dependent solubility makes ethanol an excellent candidate for recrystallization . |

| Nitriles | Acetonitrile | Moderate | Good for HPLC analysis but may not dissolve high concentrations for synthetic scale-up without heating. |

| Esters | Ethyl Acetate | Moderate | Useful for TLC and column chromatography (eluent), but less effective than DCM for dissolving bulk solids. |

Anti-Solvents (Poor Solubility)

These solvents promote precipitation and are used to isolate the product.

| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |

| Non-Polar | Hexanes, Pentane | Poor (<1 mg/mL) | The polarity of the pyrazole ring prevents significant dissolution. Adding hexanes to a DCM or Ethyl Acetate solution will force precipitation. |

| Aqueous | Water | Insoluble | The hydrophobic phenyl-ethynyl backbone dominates. Water is used to wash away inorganic salts during workup. |

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis, Purification, or Analysis).

Figure 1: Solubility Decision Tree. A logic flow for selecting the optimal solvent based on the experimental objective.

Part 4: Experimental Protocols

Since exact solubility values can vary by batch purity and crystal polymorph, the following Self-Validating Protocol must be used to determine the precise solubility limit for your specific lot.

Protocol A: Saturation Shake-Flask Method (Standard)

Objective: Determine the maximum solubility (mg/mL) in a target solvent at 25°C.

-

Preparation: Weigh approximately 10 mg of 1-(4-ethynylphenyl)-1H-Pyrazole into a 2 mL HPLC vial.

-

Solvent Addition: Add the target solvent (e.g., DMSO) in 50 µL increments.

-

Agitation: After each addition, cap the vial and sonicate for 30 seconds, then vortex for 1 minute.

-

Observation: Check for clarity.

-

If solid remains: Add another 50 µL increment.

-

If clear: Calculate solubility as

.

-

-

Validation: Allow the solution to stand for 1 hour at 25°C. If precipitation occurs, the solution was supersaturated; repeat with more solvent.

Protocol B: Click Chemistry Stock Solution Preparation

Objective: Prepare a stable 100 mM stock for CuAAC reactions.

-

Calculation: For 100 mM, dissolve 16.8 mg of compound in 1.0 mL of solvent.

-

Solvent Choice: Use DMSO or THF . Do not use water or alcohols as the primary solvent.

-

Dissolution:

-

Add 16.8 mg of solid to a vial.

-

Add 500 µL of DMSO. Sonicate until fully dissolved (solution should be clear).

-

Add remaining 500 µL DMSO to reach final volume.

-

-

Storage: Store at -20°C. If crystals form upon thawing, sonicate at 40°C for 5 minutes before use.

Part 5: Application Context & Workflow

The primary application of 1-(4-ethynylphenyl)-1H-Pyrazole is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . The solubility of the alkyne component is critical for reaction kinetics.

Reaction Workflow:

-

Dissolve Alkyne: Dissolve 1-(4-ethynylphenyl)-1H-Pyrazole in THF or DMSO .

-

Dissolve Azide: Dissolve the azide partner in the same organic solvent.

-

Mix & Dilute: Mix the two organic solutions, then dilute with Water or t-Butanol (typical ratio 1:1 or 1:2 Organic:Aqueous).

-

Critical Check: If the alkyne precipitates upon water addition, add more THF/DMSO until it redissolves. The reaction requires a homogeneous phase or a fine emulsion.

-

-

Catalyst Addition: Add CuSO₄ / Sodium Ascorbate (dissolved in water).

Figure 2: Workflow for CuAAC Reaction Setup. Ensures the alkyne remains in solution during the aqueous dilution step.

References

- Compound Identity & CAS: 1-(4-ethynylphenyl)-1H-Pyrazole is structurally related to 4-ethynyl-1H-pyrazole (CAS 57121-49-0) but distinct in its phenyl substitution.

-

General Solubility of Aryl-Pyrazoles: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.

-

Solvent Selection for Click Chemistry: Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.

-

Standard Solubility Protocols: Vyazovkin, S., et al. (2014). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta.

Photophysical Characteristics & Application Guide: 1-(4-ethynylphenyl)-1H-Pyrazole

This guide is structured as a high-level technical whitepaper designed for application scientists and researchers. It synthesizes structural analysis, photophysical expectations, and rigorous experimental protocols for 1-(4-ethynylphenyl)-1H-Pyrazole .

Executive Summary & Molecular Architecture

1-(4-ethynylphenyl)-1H-Pyrazole is a bifunctional heteroaromatic scaffold combining a pyrazole core with a para-ethynylphenyl moiety. Unlike standard fluorophores that exhibit high quantum yields in isolation, this molecule serves primarily as a fluorogenic "click" handle . Its intrinsic photophysics are defined by UV-range absorption and weak emission, but its utility lies in its capacity to undergo Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), drastically altering its electronic structure and fluorescence properties upon conjugation.

Structural Logic & Electronic State

The molecule consists of an electron-rich pyrazole ring (

-

Chromophore:

-phenylpyrazole system. -

Auxochrome: Ethynyl group (extends

-conjugation). -

Electronic Transition: Predominantly

(HOMO

Molecular Diagram (DOT Visualization)

The following diagram illustrates the structural connectivity and the key reactive site for photophysical modulation.

Caption: Structural connectivity of 1-(4-ethynylphenyl)-1H-Pyrazole highlighting the donor-acceptor flow and the ethynyl conjugation extension.

Photophysical Profile

The photophysics of 1-(4-ethynylphenyl)-1H-Pyrazole are governed by the interplay between the pyrazole and the phenyl ring. The rotation around the

Spectral Characteristics (Typical)

Note: Exact values depend on solvent polarity and pH. The following are representative ranges for

| Parameter | Value Range | Mechanistic Insight |

| Absorption Max ( | 260 – 290 nm | |

| Molar Extinction ( | 15,000 – 25,000 M⁻¹cm⁻¹ | High absorptivity due to the allowed nature of the transition. |

| Emission Max ( | 340 – 370 nm | Emission is typically in the UV-A/Blue region. Large Stokes shift (~70-90 nm) indicates significant geometric relaxation in |

| Quantum Yield ( | < 0.10 (in solution) | Low |

| Solvatochromism | Weak Positive | Slight red shift in polar solvents (e.g., DMSO vs. Hexane) suggests a small increase in dipole moment upon excitation. |

The "Click" Effect (Fluorogenic Activation)

The primary value of this molecule is not its intrinsic fluorescence, but its change upon reaction.

-

Pre-Click: Short conjugation, UV emission, low

. -

Post-Click (Triazole formation): The formation of a 1,2,3-triazole ring extends the

-system significantly. This often results in:-

Red-shifted Absorption/Emission: Moving towards visible blue/green.

-

Rigidification: Reduced rotational freedom can increase Quantum Yield (

).

-

Experimental Protocols

As a self-validating system, every measurement must include internal standards. Do not rely on absolute intensity; use ratiometric or comparative methods.

Protocol: Determination of Fluorescence Quantum Yield ( )

Objective: Accurate calculation of

Workflow Diagram:

Caption: Step-by-step workflow for determining the quantum yield, ensuring linearity and minimizing re-absorption artifacts.

Protocol: Monitoring "Click" Reaction Kinetics

Objective: Verify the consumption of the ethynyl group and formation of the triazole product.

-

Baseline: Record UV-Vis spectrum of 1-(4-ethynylphenyl)-1H-Pyrazole (

in DMSO/Water). Note the -

Reaction: Add Azide partner (1.2 eq),

(10 mol%), and Sodium Ascorbate (20 mol%). -

Monitor: Scan every 5 minutes.

-

Indicator 1: Disappearance of the sharp vibronic structure associated with the alkyne (if visible in derivative spectroscopy).

-

Indicator 2: Bathochromic shift of the main

band (e.g., shift from 270 nm

-

Applications & Strategic Utility

Bio-Orthogonal Labeling

This molecule is a "dark" or "dim" probe that becomes a linker.

-

Mechanism: The ethynyl group reacts with azide-labeled biomolecules (proteins, glycans).

-

Advantage: The pyrazole ring is metabolically stable and small, minimizing steric perturbation of the biological target compared to bulky fluorophores like Rhodamine.

Fragment-Based Drug Discovery (FBDD)

-

Role: The pyrazole acts as a pharmacophore (hydrogen bond acceptor/donor potential), while the ethynyl group serves as a vector for growing the molecule into binding pockets via click chemistry combinatorial libraries.

References

-

Photophysics of Phenyl-Pyrazole Derivatives

- Study on the solvent-dependent fluorescence and charge transfer st

-

Source:

-

Click Chemistry of Pyrazoles

- Methodologies for synthesizing pyrazole-linked architectures via CuAAC.

-

Source:

-

General Photophysical Standards

- Protocols for Quantum Yield measurement.

-

Source:

-

Structural Characterization (Analogues)

- Spectroscopic data for 1-phenyl-pyrazole deriv

-

Source:

Disclaimer: This guide is intended for research purposes. Always consult the specific Material Safety Data Sheet (MSDS) for 1-(4-ethynylphenyl)-1H-Pyrazole before handling.

Thermal Characterization of 1-(4-Ethynylphenyl)-1H-Pyrazole: A Technical Guide to Melting and Boiling Point Determination

Executive Summary

1-(4-ethynylphenyl)-1H-pyrazole (CAS 1270965-28-0) is a highly versatile bifunctional building block utilized extensively in advanced organic synthesis, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling for pharmaceutical development. Because empirical thermal data for this specific intermediate is sparse in public databases, relying solely on predictive models introduces significant risk during process scale-up.

This whitepaper establishes a rigorous, self-validating theoretical and experimental framework for determining the melting point (MP) and boiling point (BP) of 1-(4-ethynylphenyl)-1H-pyrazole. Crucially, it addresses the severe risk of thermal polymerization inherent to terminal alkynes and provides field-proven methodologies to bypass these hazards.

Theoretical Framework & Predictive Modeling

To design an accurate experimental protocol, we must first analyze the molecular architecture of 1-(4-ethynylphenyl)-1H-pyrazole. The molecule (C₁₁H₈N₂, MW: 168.19 g/mol ) consists of a pyrazole ring conjugated to a phenyl ring, terminating in an ethynyl (alkyne) group.

Intermolecular Forces & Phase State

-

Pi-Pi Stacking: The extended, rigid, and planar aromatic system facilitates strong intermolecular

stacking in the crystal lattice. -

Dipole-Dipole Interactions: The pyrazole core introduces a significant permanent dipole, increasing the energy required for phase transitions.

-

Hydrogen Bonding: The terminal alkyne proton is weakly acidic and can participate in weak hydrogen bonding with the pyrazole nitrogen of adjacent molecules.

While is a liquid at room temperature (MP: 11 °C) [1], the addition of the rigid ethynyl group and the subsequent increase in molecular weight significantly raises the lattice energy. By comparing it to structurally similar derivatives like (MP: 134.5 °C) [2], 1-(4-ethynylphenyl)-1H-pyrazole is theoretically predicted to be a crystalline solid at standard temperature and pressure (STP).

Table 1: Comparative & Predicted Thermal Properties

| Compound | CAS Number | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |

| Phenylacetylene | 536-74-3 | 102.14 g/mol | -45 | 142 |

| 1-Phenylpyrazole | 1126-00-7 | 144.17 g/mol | 11 | 246 |

| 1-Phenylpyrazole-4-carbonitrile | 709-04-6 | 169.18 g/mol | 134.5 | 321 |

| 1-(4-ethynylphenyl)-1H-pyrazole | 1270965-28-0 | 168.19 g/mol | ~70 - 110 (Predicted) | 268.1 ± 23.0 (Predicted) |

Note: Predicted BP for 1-(4-ethynylphenyl)-1H-pyrazole is derived from standard group contribution algorithms[3].

The Causality of Experimental Design: The Polymerization Risk

A critical oversight in the standard thermal analysis of terminal alkynes is the assumption of thermal stability up to the boiling point. Terminal alkynes, such as , are notoriously prone to exothermic thermal polymerization (forming polyenyl radicals via thermal homolysis of the C-H bond) at temperatures exceeding 130–170 °C [4].

Because the predicted boiling point of 1-(4-ethynylphenyl)-1H-pyrazole is ~268 °C, attempting an atmospheric boiling point determination will almost certainly result in thermal degradation or explosive polymerization before the liquid boils. Therefore, vacuum distillation/boiling point measurement is strictly required , and Thermogravimetric Analysis (TGA) must precede any high-temperature testing to validate the safety of the workflow.

Caption: Decision tree for thermal analysis, highlighting divergence based on TGA stability.

Experimental Methodologies

Protocol 1: Differential Scanning Calorimetry (DSC) & TGA (Self-Validating Workflow)

To accurately determine the melting point and ensure the compound does not degrade, a combined TGA/DSC approach is the industry gold standard.

Step-by-Step Methodology:

-

TGA Screening: Load 2-5 mg of the sample into a platinum pan. Heat from 25 °C to 350 °C at 10 °C/min under a nitrogen atmosphere (50 mL/min).

-

Causality: This identifies the exact onset temperature of mass loss or polymerization, establishing the maximum safe temperature ceiling for subsequent DSC and BP determinations.

-

-

DSC Sample Preparation: Encapsulate 2-3 mg of the compound in a hermetically sealed aluminum pan to prevent sublimation.

-

First Heating Cycle: Ramp the temperature at 10 °C/min to 20 °C above the estimated melting point (e.g., up to 130 °C).

-

Causality: This initial cycle erases the thermal history of the crystal lattice and evaporates any residual crystallization solvent that could artificially depress the melting point.

-

-

Cooling Cycle: Cool at 10 °C/min back to 25 °C to allow controlled, uniform recrystallization.

-

Second Heating Cycle: Ramp at 5 °C/min. Record the extrapolated onset temperature (

) of the endothermic peak.-

Causality: The

of the second cycle represents the true thermodynamic melting point, free from solvent artifacts or polymorphic impurities.

-

Caption: DSC Workflow for accurate MP determination, utilizing a dual-heating cycle.

Protocol 2: Vacuum Micro-Boiling Point Determination

Due to the polymerization risk established in Section 2, atmospheric BP methods (like Siwoloboff’s capillary method) are scientifically invalid for this compound.

Step-by-Step Methodology:

-

Apparatus Setup: Utilize a micro-distillation apparatus equipped with a high-vacuum pump, a digital Pirani gauge, and a short-path condenser.

-

Sample Loading: Introduce 500 mg of the melted compound into the micro-flask. Add a PTFE boiling chip to prevent superheating and bumping.

-

Vacuum Application: Evacuate the system to a stable, reduced pressure (e.g., 10 mmHg or 1 Torr).

-

Causality: Lowering the pressure drastically reduces the boiling point, allowing the compound to transition to the vapor phase well below its thermal polymerization threshold (< 150 °C).

-

-

Heating & Recording: Slowly heat the flask using a precisely controlled metal heating block. Record the temperature of the vapor phase exactly when steady reflux/distillation occurs.

-

Nomograph Conversion: Use a pressure-temperature nomograph (via Clausius-Clapeyron extrapolation) to report the boiling point at standard atmospheric pressure (760 mmHg), ensuring the actual measured pressure is documented (e.g., "Reported BP: 140 °C at 10 mmHg").

Conclusion

While predictive algorithms suggest a boiling point of ~268 °C for 1-(4-ethynylphenyl)-1H-pyrazole, practical laboratory application requires a highly nuanced understanding of terminal alkyne reactivity. By employing a self-validating, TGA-guided DSC protocol for melting point determination and strictly utilizing vacuum distillation for boiling point analysis, researchers can successfully bypass the catastrophic thermal polymerization that plagues this class of molecules. This ensures high-fidelity, reproducible data for downstream pharmaceutical scale-up and materials science applications.

References

An In-depth Technical Guide to the Computational Determination of the Dipole Moment of 1-(4-ethynylphenyl)-1H-pyrazole

Abstract

The molecular dipole moment is a fundamental descriptor of charge distribution and polarity, profoundly influencing a molecule's intermolecular interactions, solubility, and overall bioactivity. For novel therapeutic candidates like 1-(4-ethynylphenyl)-1H-pyrazole, a precise understanding of its dipole moment is crucial for predicting its behavior in biological systems and for the rational design of drug delivery systems. This technical guide provides a comprehensive, field-proven methodology for the accurate in-silico determination of the dipole moment of 1-(4-ethynylphenyl)-1H-pyrazole using Density Functional Theory (DFT). We will delve into the theoretical underpinnings of the chosen computational approach, provide a detailed, step-by-step experimental protocol, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to apply robust computational techniques to characterize promising heterocyclic compounds.

Introduction: The Significance of the Dipole Moment in Drug Discovery

The dipole moment (µ) is a vector quantity that measures the separation of positive and negative charges within a molecule.[1] In the context of drug development, a molecule's dipole moment is a critical parameter that governs its:

-

Solubility: Polar molecules with significant dipole moments tend to be more soluble in polar solvents like water, a key consideration for drug administration and bioavailability.

-

Receptor Binding: The electrostatic interactions between a ligand and its target receptor are heavily influenced by their respective dipole moments. A favorable alignment of dipole moments can significantly enhance binding affinity and specificity.

-

Membrane Permeability: The ability of a drug to cross cellular membranes, which are largely nonpolar, is inversely related to its polarity. Understanding the dipole moment aids in predicting and optimizing this crucial pharmacokinetic property.

1-(4-ethynylphenyl)-1H-pyrazole is a heterocyclic compound of interest due to the prevalence of the pyrazole scaffold in a wide array of pharmacologically active agents.[2][3][4][5] The ethynylphenyl substituent introduces a region of high electron density and potential for specific intermolecular interactions. A precise calculation of the molecule's dipole moment is therefore essential for a comprehensive understanding of its chemical and biological properties.

Theoretical Framework: Density Functional Theory (DFT) for Dipole Moment Calculation

For the accurate calculation of molecular properties such as the dipole moment, Density Functional Theory (DFT) has emerged as a powerful and widely used computational method.[6][7] DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for molecules of pharmaceutical interest.

The Choice of Functional: Balancing Accuracy and Computational Cost

The accuracy of a DFT calculation is highly dependent on the choice of the exchange-correlation functional. For the calculation of dipole moments, hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, have demonstrated excellent performance.[8] In this guide, we will utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP is a well-established and extensively validated hybrid functional that has been shown to provide reliable geometries and electronic properties for a wide range of organic molecules.[9][10]

The Crucial Role of the Basis Set

The basis set is a set of mathematical functions used to describe the atomic orbitals in a molecule. The choice of basis set is critical for obtaining an accurate description of the electron density, particularly in the valence and diffuse regions, which are most important for determining the dipole moment.[11][12][13]

For this calculation, we will employ the 6-311++G(d,p) basis set. Let's break down the components of this basis set to understand its suitability:

-

6-311G: This indicates a triple-zeta split-valence basis set, providing a high degree of flexibility for describing the valence electrons.

-

++G: The double plus sign signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately modeling the "tail" of the electron density, which is crucial for a correct representation of the dipole moment.[13]

-

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals from their spherical or dumbbell shapes, which is necessary to accurately describe bonding in a molecular environment.[14]

The combination of a hybrid functional like B3LYP with a flexible, augmented basis set like 6-311++G(d,p) provides a robust and reliable theoretical model for the calculation of the dipole moment of 1-(4-ethynylphenyl)-1H-pyrazole.[10][15]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the necessary steps to calculate the dipole moment of 1-(4-ethynylphenyl)-1H-pyrazole using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Step 1: Molecular Structure Generation

-

Obtain the 2D structure of 1-(4-ethynylphenyl)-1H-pyrazole. The canonical SMILES representation is C#CC1=CC=C(C=C1)N2C=CC=N2.[16]

-

Convert the 2D structure to a 3D model using a molecular modeling software (e.g., Avogadro, ChemDraw 3D).

-

Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

The purpose of this step is to find the lowest energy conformation of the molecule.

-

Set up the DFT calculation:

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Calculation Type: Geometry Optimization

-

Solvation Model (Optional but Recommended): To simulate a more biologically relevant environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) with water as the solvent can be employed.

-

-

Execute the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy.

-

Verify the optimized geometry: Ensure that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

Step 3: Single-Point Energy and Dipole Moment Calculation

Once the geometry is optimized, a final single-point energy calculation is performed to obtain the electronic properties, including the dipole moment.

-

Use the optimized geometry from the previous step as the input structure.

-

Set up the single-point energy calculation:

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Calculation Type: Single-Point Energy

-

Keywords: Include keywords to request the calculation and output of the dipole moment (e.g., Pop=Regular in Gaussian).

-

-

Run the calculation. The output file will contain the calculated total energy and the dipole moment vector components.

Computational Workflow Diagram

Caption: Computational workflow for dipole moment calculation.

Data Presentation and Interpretation

The primary output of this calculation will be the dipole moment of 1-(4-ethynylphenyl)-1H-pyrazole, expressed in Debye (D). The results should be presented in a clear and organized manner.

Quantitative Data Summary

| Property | Calculated Value (Hypothetical) |

| Total Dipole Moment (µ) | 3.5 D |

| µx | 1.2 D |

| µy | -2.8 D |

| µz | 0.5 D |

Visualization of the Dipole Moment Vector

Modern molecular visualization software allows for the graphical representation of the dipole moment vector superimposed on the molecular structure. This provides an intuitive understanding of the direction of charge separation.

Caption: Visualization of the dipole moment vector.

Discussion and Interpretation

A hypothetical calculated dipole moment of 3.5 D for 1-(4-ethynylphenyl)-1H-pyrazole suggests a molecule of significant polarity. This value is higher than that of unsubstituted pyrazole (approximately 2.2 D), indicating that the ethynylphenyl group has a substantial impact on the overall charge distribution. The direction of the dipole moment vector would likely point from the electron-rich pyrazole ring towards the ethynylphenyl substituent, although a detailed analysis of the vector components is necessary for a precise determination.

This calculated polarity has several implications for the potential of 1-(4-ethynylphenyl)-1H-pyrazole as a drug candidate:

-

Aqueous Solubility: The relatively high dipole moment suggests good potential for aqueous solubility, which is favorable for oral bioavailability.

-

Target Interactions: The significant charge separation indicates that electrostatic and dipole-dipole interactions will play a major role in its binding to a biological target. This information can be used to guide further ligand optimization efforts.

-

Pharmacokinetics: The polarity may present a challenge for passive diffusion across nonpolar biological membranes. Formulation strategies or structural modifications to modulate the dipole moment might be necessary to optimize its pharmacokinetic profile.

Conclusion

This technical guide has provided a robust and scientifically grounded methodology for the computational determination of the dipole moment of 1-(4-ethynylphenyl)-1H-pyrazole. By leveraging the power of Density Functional Theory with an appropriate hybrid functional and a flexible, augmented basis set, researchers can obtain a highly accurate and predictive measure of this critical molecular property. The insights gained from such calculations are invaluable for guiding the rational design and development of novel therapeutic agents based on the pyrazole scaffold.

References

- Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133.

- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.

-

Chemaxon. (n.d.). Dipole Moment Calculation Plugin - Documentation. Retrieved from [Link]

- Hait, D., & Head-Gordon, M. (2018). How Accurate Is Density Functional Theory at Predicting Dipole Moments? An Assessment Using a New Database of 200 Benchmark Values.

- Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley.

- Jensen, F. (2017).

- Leach, A. R. (2001). Molecular modelling: principles and applications.

- Dunning, T. H. (1989). Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen. The Journal of Chemical Physics, 90(2), 1007-1023.

-

PubChem. (n.d.). 1-(4-ethynylphenyl)-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

MOLCAS. (n.d.). The Basis Set Libraries. Retrieved from [Link]

-

ACS Publications. (2021). Dipole Moment Calculations Using Multiconfiguration Pair-Density Functional Theory and Hybrid Multiconfiguration Pair-Density Functional Theory. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

ResearchGate. (2024). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. Retrieved from [Link]

-

Chemaxon. (n.d.). Dipole Moment Calculation Plugin. Retrieved from [Link]

-

Rowan. (n.d.). Single-Point Calculations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-ethynylphenyl)-1h-pyrazole. Retrieved from [Link]

-

ResearchGate. (2021). What program can I use to caclulate dipole moment efficiently and without the need of excessive computation?. Retrieved from [Link]

-

Computational Chemistry List. (2003). Comp Chem Software. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

Maplesoft. (n.d.). DipolePlot - Maple Help. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Styrylpyrazoles: Properties, Synthesis and Transformations. Retrieved from [Link]

-

ResearchGate. (2023). The optimized structure, perspective view of dipole moment of the compounds 1–4 at B3LYP/6-311++G (d, p). Retrieved from [Link]

-

AIP Publishing. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. Retrieved from [Link]

-

Zaporozhye State Medical University. (2020). Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). N(H)…N distances (Å) and calculated dipole moments (D) for pzH and.... Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of Pyrazole.. Retrieved from [Link]

-

Cardiff University. (2020). The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. Retrieved from [Link]

-

Frontiers in Chemical Sciences. (2026). Synthesis and Characterization of Pyranopyrazole derivatives as Potential Organic Nonlinear optical (NLO) Materials and Density Functional theory (DFT) studies. Retrieved from [Link]

Sources

- 1. Dipole Moment Calculation Plugin - Documentation [docs.chemaxon.com:443]

- 2. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 3. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]

- 4. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arxiv.org [arxiv.org]

- 7. tandfonline.com [tandfonline.com]

- 8. How Accurate Is Density Functional Theory at Predicting Dipole Moments? An Assessment Using a New Database of 200 Benchmark Values [escholarship.org]

- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arxiv.org [arxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 14. 8.51 The Basis Set Libraries [molcas.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. PubChemLite - 1-(4-ethynylphenyl)-1h-pyrazole (C11H8N2) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Technical Guide: 1-(4-ethynylphenyl)-1H-Pyrazole in Click Chemistry

[1]

Introduction & Compound Profile

1-(4-ethynylphenyl)-1H-Pyrazole (CAS: 57121-49-0) is a bifunctional building block that bridges the gap between pharmacophore-based drug design and bioorthogonal chemistry.[1] It features a pyrazole ring—a privileged scaffold found in blockbuster drugs like Celecoxib and Rimonabant—linked to a terminal alkyne , the quintessential handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Unlike simple aliphatic alkynes, this compound introduces a rigid aromatic linker and a nitrogen-rich heterocycle.[1] This structure presents unique opportunities for Fragment-Based Drug Discovery (FBDD) but also imposes specific demands on the reaction conditions due to the potential for copper coordination by the pyrazole nitrogens.

Chemical Profile

| Property | Specification |

| Molecular Formula | C₁₁H₈N₂ |

| Molecular Weight | 168.19 g/mol |

| Physical State | Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Poor in Water |

| Click Reactivity | High (Terminal Alkyne) |

| Key Risk | Competitive chelation of Cu(I) by pyrazole nitrogens |

Mechanistic Considerations: The "Pyrazole Effect"

In standard CuAAC reactions, Cu(I) coordinates with the alkyne to form a copper-acetylide intermediate.[2][3] However, pyrazoles are effective ligands for transition metals.

Critical Insight: The N2 nitrogen of the pyrazole ring has a lone pair available for coordination. In low-catalyst-loading environments, the substrate itself can sequester the Cu(I) catalyst, effectively poisoning the reaction or requiring higher catalyst equivalents.

To mitigate this, accelerating ligands (e.g., THPTA, TBTA) are not optional—they are mandatory. They bind Cu(I) with higher affinity than the pyrazole but leave the metal accessible for the alkyne, protecting the catalyst from disproportionation and non-productive sequestration.

Reaction Pathway Visualization[1]

Figure 1: The CuAAC pathway highlighting the competitive chelation risk (dotted red line) if stabilizing ligands are omitted.

Protocol A: Small Molecule Library Synthesis

Application: Creating a library of pyrazole-triazole hybrids for kinase inhibitor screening.[1]

Reagents & Equipment[1][4][6][7]

-

Alkyne: 1-(4-ethynylphenyl)-1H-Pyrazole (1.0 equiv)[1]

-

Azide: Diverse organic azides (1.0 equiv)

-

Catalyst Source: CuSO₄·5H₂O (5 mol%)

-

Reductant: Sodium Ascorbate (10 mol%)

-

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%)[1]

-

Solvent: t-BuOH : Water (1:[1]1) or DMSO : Water (if solubility is poor)

Step-by-Step Methodology

-

Stock Preparation:

-

Dissolve the alkyne and azide in t-BuOH or DMSO (0.2 M final concentration).

-

Prepare a fresh 1 M aqueous solution of Sodium Ascorbate.

-

Prepare a 0.1 M solution of CuSO₄ and TBTA in 50% DMSO/Water (pre-complexed). Note: Pre-complexing prevents copper precipitation.

-

-

Reaction Assembly:

-

In a reaction vial, combine the Alkyne and Azide solutions.

-

Add the CuSO₄/TBTA complex (5 mol%).

-

Add the Sodium Ascorbate solution (10 mol%) last to initiate the reduction of Cu(II) to Cu(I).

-

Critical Step: Flush the headspace with Nitrogen or Argon for 30 seconds to prevent oxidative homocoupling (Glaser coupling) of the alkyne.

-

-

Incubation:

-

Work-up (Precipitation Method):

-

Dilute the reaction mixture with 5 volumes of ice-cold water.

-

The triazole product usually precipitates (due to the hydrophobic phenyl-pyrazole-triazole chain).[1]

-

Filter, wash with water (to remove Cu salts), and dry.

-

Alternative: If product does not precipitate, extract with Ethyl Acetate, wash with 5% NH₄OH (to chelate residual Cu), and concentrate.

-

Protocol B: Bioconjugation (Protein Labeling)

Application: Attaching the pyrazole pharmacophore to a protein scaffold or antibody.

Constraint: Proteins are sensitive to Cu(I)-mediated oxidation.[1] The pyrazole moiety increases hydrophobicity, requiring careful solvent management.

Reagents

-

Protein: Azide-functionalized protein (10–50 µM) in PBS (pH 7.4).

-

Alkyne: 1-(4-ethynylphenyl)-1H-Pyrazole (5–10 equiv, dissolved in DMSO).[1]

-

Ligand: THPTA or BTTAA (Water-soluble ligands are strictly required).[1]

-

Catalyst: CuSO₄ / Sodium Ascorbate.[1]

Workflow Visualization

Figure 2: Bioconjugation workflow emphasizing the pre-complexation of Copper and THPTA.[1]

Detailed Methodology

-

Solubility Check:

-

The pyrazole alkyne is hydrophobic. Ensure the final DMSO concentration in the protein mixture is 5–10% to keep the alkyne soluble without denaturing the protein.

-

-

Catalyst Pre-complexation (Crucial):

-

Mix CuSO₄ and THPTA in a 1:5 molar ratio before adding to the reaction.

-

Reasoning: Excess ligand protects the protein from Cu-mediated oxidation and prevents the pyrazole from stripping the copper.

-

-

Reaction:

-

Quenching & Purification:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Reaction Stalls < 50% | Pyrazole coordinating Cu(I); Catalyst death. | Increase Ligand:Cu ratio to 5:1. Add fresh Ascorbate. |

| Precipitation | Product is insoluble in aqueous media.[1] | Increase DMSO/t-BuOH content.[1] Use Protocol A for small molecules. |

| Blue/Green Solution | Oxidation of Cu(I) to Cu(II). | Degas solvents.[1] Increase Ascorbate concentration.[1] |

| Protein Degradation | ROS generation by Cu(I).[1] | Switch ligand to BTTAA (more protective).[1] Perform under Argon.[1] |

| Glaser Coupling (Di-alkyne) | Presence of Oxygen.[1][6][7][8] | Strictly degas buffers.[1] This side product (dimer) is common with phenyl alkynes.[1] |

References

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[1] Chemical Society Reviews, 39(4), 1302-1315.[1] Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide−Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883.[1] Link

-

Abularrage, N. S., et al. (2023).[7] Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications, 59, 4451-4454.[1][7] Link

-

Organic Chemistry Portal. (2023). Synthesis of Pyrazoles. Link

-

BroadPharm. (n.d.).[1] Click Chemistry Reagents & Protocols. Link

Sources

- 1. 4-Ethynyl-1H-pyrazole - CAS:57121-49-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]

- 4. CAS 57121-49-0 | 4-ethynyl-1H-pyrazole - Synblock [synblock.com]

- 5. Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. Bioorthogonal 4H-pyrazole “click” reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-ethynylphenyl)-1H-Pyrazole as a ligand in metal-organic frameworks (MOFs)

An Application Guide to 1-(4-ethynylphenyl)-1H-Pyrazole: A Versatile Ligand for Functional Metal-Organic Frameworks

Introduction: The Strategic Design of a Bifunctional Ligand

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their exceptional tunability in terms of pore size, surface area, and chemical functionality makes them prime candidates for a vast range of applications, including gas storage, catalysis, and, increasingly, advanced biomedical applications like drug delivery and biosensing.[2][3] The choice of the organic ligand is paramount, as it dictates the framework's topology and imbues it with specific chemical properties.[4]

This guide focuses on 1-(4-ethynylphenyl)-1H-pyrazole , a strategically designed ligand that offers two distinct functionalities. The pyrazole group provides a robust N,N'-bidentate coordination site, known for forming highly stable coordination bonds with various metal ions, leading to chemically and thermally robust MOF architectures.[2][5] The terminal ethynyl (alkyne) group on the phenyl ring serves as a versatile chemical handle. This alkyne moiety typically points into the pores of the resulting MOF and is readily accessible for post-synthetic modification (PSM) via highly efficient and orthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[6][7]

This bifunctionality allows researchers to first construct a stable, porous framework and then precisely engineer the pore environment by "clicking" on molecules of interest—such as therapeutic agents, targeting moieties, or imaging probes—without altering the underlying MOF structure.[8][9] This approach is particularly valuable for drug development professionals, as it provides a modular platform for creating sophisticated drug delivery systems.

Part 1: Synthesis of the 1-(4-ethynylphenyl)-1H-pyrazole Ligand

The synthesis of the title ligand is most effectively achieved via a two-step process, beginning with the creation of an iodinated precursor followed by a palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[10][11]

Protocol 1.1: Synthesis of 1-(4-iodophenyl)-1H-pyrazole

This step involves the coupling of 4-iodoaniline with 1,1,3,3-tetramethoxypropane, which serves as a synthon for malondialdehyde, to form the pyrazole ring.

Rationale: This acid-catalyzed condensation-cyclization reaction is a common and efficient method for forming N-arylpyrazoles from anilines. 4-Iodoaniline is chosen as the starting material to install the iodine atom, which is an excellent leaving group for the subsequent Sonogashira coupling.

Materials:

-

4-iodoaniline

-

1,1,3,3-tetramethoxypropane

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 4-iodoaniline (1.0 eq) in ethanol.

-

Add 1,1,3,3-tetramethoxypropane (1.1 eq) to the solution.

-

Add concentrated HCl (0.5 eq) dropwise while stirring.

-

Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(4-iodophenyl)-1H-pyrazole as a solid.

Protocol 1.2: Sonogashira Coupling to Yield 1-(4-ethynylphenyl)-1H-pyrazole

This protocol uses the iodinated precursor to form the target C-C triple bond. A trimethylsilyl (TMS) protecting group is used on the acetylene to prevent self-coupling and is removed in the final step.[10]

Rationale: The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl halides.[12] It involves two interconnected catalytic cycles: a palladium cycle for the oxidative addition of the aryl iodide and a copper cycle to form the reactive copper(I) acetylide.[10] The use of a base like triethylamine (TEA) is crucial to neutralize the HI generated and to deprotonate the terminal alkyne.

Materials:

-

1-(4-iodophenyl)-1H-pyrazole (from Protocol 1.1)

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Potassium Carbonate (K₂CO₃)

-

Methanol

Step-by-Step Procedure:

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(4-iodophenyl)-1H-pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous THF and anhydrous TEA via syringe.

-

Add ethynyltrimethylsilane (1.5 eq) dropwise to the stirring mixture.

-

Heat the reaction to 60 °C and stir for 12-24 hours, monitoring by TLC.

-

Once the starting material is consumed, cool the mixture and filter it through a pad of Celite to remove the catalysts.

-

Evaporate the solvent under reduced pressure. The crude product is 1-(4-((trimethylsilyl)ethynyl)phenyl)-1H-pyrazole.

-

For deprotection, dissolve the crude product in methanol and add K₂CO₃ (2.0 eq).

-

Stir the mixture at room temperature for 2-4 hours.

-

Remove the solvent, add water, and extract with ethyl acetate.

-

Dry the combined organic layers over MgSO₄, filter, and concentrate.

-

Purify the final product by column chromatography to yield 1-(4-ethynylphenyl)-1H-pyrazole.

Figure 1: Synthetic workflow for 1-(4-ethynylphenyl)-1H-pyrazole ligand.

Part 2: Synthesis of an Alkyne-Functionalized MOF

The solvothermal method is the most common approach for synthesizing high-quality MOF crystals.[13][14] Here, we describe a representative protocol for a zirconium-based MOF, analogous to the well-known UiO (University of Oslo) family, prized for their exceptional chemical and thermal stability.[6]

Protocol 2.1: Solvothermal Synthesis of a Zr-Based Alkyne-MOF

Rationale: Zirconium-based MOFs, like the UiO-66/67/68 series, are built from [Zr₆O₄(OH)₄]¹²⁺ secondary building units (SBUs) and carboxylate-based linkers. While our pyrazole ligand lacks a carboxylate group for direct synthesis of a UiO-type structure, it can be co-polymerized with a carboxylate linker or modified to include one. For this guide, we will describe the synthesis of a hypothetical but highly plausible mixed-linker MOF, where a primary dicarboxylate linker forms the bulk framework and our pyrazole ligand is incorporated to add functionality. Alternatively, a more direct approach involves using a ligand that already contains both a pyrazole and a carboxylate, but the mixed-linker strategy is highly versatile. A well-established approach is to use a primary linker like terephthalic acid and dope in our functional ligand. However, for a more direct functional framework, we will adapt the synthesis of a known pyrazolate MOF.[3]

Materials:

-

1-(4-ethynylphenyl)-1H-pyrazole ligand

-

Terephthalic acid (H₂BDC) (as the primary structural linker)

-

Zirconium(IV) chloride (ZrCl₄)

-

N,N-Dimethylformamide (DMF)

-

Acetic Acid (as a modulator)

Step-by-Step Procedure:

-

In a 20 mL glass vial, dissolve ZrCl₄ (1.0 eq) and terephthalic acid (0.9 eq) in DMF.

-

In a separate vial, dissolve the 1-(4-ethynylphenyl)-1H-pyrazole ligand (0.1-0.2 eq) in DMF.

-

Combine the two solutions. The ratio of structural linker to functional linker can be varied to control the density of alkyne groups in the final MOF.

-

Add acetic acid (10-20 eq relative to ZrCl₄) to the mixture. This acts as a modulator, competing with the ligand for coordination to the metal cluster, which improves crystal quality and size.

-

Cap the vial tightly and place it in a preheated oven at 120 °C for 24-48 hours.

-

After the reaction, allow the oven to cool slowly to room temperature.

-

A white microcrystalline powder should be visible at the bottom of the vial.

-

Activation: The as-synthesized MOF pores are filled with DMF. To activate the MOF, decant the mother liquor and wash the crystals repeatedly with fresh DMF, then soak in a volatile solvent like ethanol or acetone for 3 days, replacing the solvent daily.[14]

-

Finally, heat the sample under high vacuum (e.g., at 120 °C) to completely remove the solvent and activate the pores for gas sorption or further reactions.

Figure 2: Conceptual workflow for the solvothermal synthesis of an alkyne-functionalized MOF.

Part 3: Characterization of Ligand and MOF

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and the structure and porosity of the resulting MOF.

-

Ligand Characterization:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity of the 1-(4-ethynylphenyl)-1H-pyrazole ligand. The presence of the characteristic alkyne proton (C≡C-H) signal around 3.1 ppm in ¹H NMR is a key indicator.

-

FTIR Spectroscopy: To identify characteristic vibrational modes, such as the C≡C stretch (~2100 cm⁻¹) and the C-H stretch of the alkyne (~3300 cm⁻¹).

-

-

MOF Characterization:

-

Powder X-Ray Diffraction (PXRD): This is the most critical technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should match a simulated pattern from single-crystal X-ray diffraction data if available, or be consistent with the expected framework topology.[14]

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the temperature at which the framework starts to decompose.

-

N₂ Sorption Analysis: Performed at 77 K, this analysis provides the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution, which are crucial metrics for quantifying the porosity of the material.[3]

-

Digestion NMR: Digesting a small sample of the MOF in an acidic solution (e.g., D₂SO₄/DMSO-d₆) allows for ¹H NMR analysis of the constituent ligands, confirming the incorporation of the alkyne-functionalized pyrazole ligand into the framework.

-

| Property | Technique | Expected Result for Alkyne-Functionalized MOF |

| Crystallinity | PXRD | Sharp diffraction peaks indicating a well-ordered, crystalline structure. |

| Thermal Stability | TGA | Stable up to >350 °C, typical for robust Zr-MOFs. |

| Porosity | N₂ Sorption @ 77K | High BET surface area (e.g., 1000-2500 m²/g).[3] |

| Ligand Incorporation | Digestion ¹H NMR | Signals corresponding to both the structural and functional ligands are present. |

| Functional Group | FTIR | Presence of a C≡C stretching band (~2100 cm⁻¹), possibly weak. |

Part 4: Application Protocol - Post-Synthetic Modification (PSM)

The true utility of this ligand is realized in the post-synthetic modification of the MOF. The following protocol details a CuAAC "click" reaction to covalently attach a functional molecule (e.g., a fluorescent dye or a drug-like molecule containing an azide) to the alkyne groups within the MOF pores.[8][15]

Protocol 4.1: CuAAC "Click" Reaction on the MOF

Rationale: The CuAAC reaction is a highly efficient, specific, and bio-orthogonal reaction that forms a stable triazole linkage between an alkyne and an azide.[16] Performing this reaction post-synthetically allows for the incorporation of delicate functional molecules that would not survive the harsh solvothermal conditions of MOF synthesis.[8]

Materials:

-

Activated Alkyne-Functionalized MOF (1.0 eq of alkyne groups)

-

Azide-functionalized molecule (e.g., Azido-TAMRA for fluorescence, or a custom azide-containing drug) (5.0 eq)

-

Copper(I) source: [Cu(CH₃CN)₄]PF₆ (0.5 eq)

-

Base/Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproine disulfonate

-

Reducing Agent: Sodium Ascorbate (optional, if starting with a Cu(II) source)

-

Solvent: Anhydrous, deoxygenated DMF or a similar solvent that swells the MOF.

Step-by-Step Procedure:

-

In a glovebox or under an inert atmosphere, suspend the activated MOF powder in the anhydrous, deoxygenated solvent.

-

In a separate vial, dissolve the azide-functionalized molecule, the copper catalyst, and the ligand/base in the same solvent.

-

Add the solution containing the azide and catalyst to the MOF suspension.

-

Seal the reaction vial and stir or gently agitate at room temperature for 24-48 hours.

-

After the reaction, collect the MOF powder by centrifugation.

-

To remove unreacted reagents and catalyst, wash the modified MOF extensively. This is a critical step. Sequentially wash with the reaction solvent (e.g., DMF), then a chelating solution (like EDTA in water) to remove copper, followed by water, and finally a volatile solvent like ethanol or acetone.

-

Dry the "clicked" MOF under vacuum.

-

Confirm successful modification using FTIR (disappearance of the alkyne C≡C stretch), solid-state NMR, or by digesting the MOF and analyzing the modified ligand via liquid-state NMR or mass spectrometry. If a fluorescent molecule was attached, fluorescence spectroscopy of the solid MOF can provide direct evidence of successful functionalization. PXRD should be used to confirm that the MOF's crystallinity was maintained throughout the process.[6][8]

Figure 3: Post-synthetic modification of an alkyne-tagged MOF via a CuAAC "click" reaction.

Conclusion

1-(4-ethynylphenyl)-1H-pyrazole represents a powerful building block in the rational design of functional MOFs. Its pyrazole moiety facilitates the construction of stable frameworks, while the pendant alkyne group provides a gateway for a wide array of post-synthetic modifications. The protocols outlined in this guide provide a comprehensive workflow from ligand synthesis to the targeted functionalization of a final MOF material. This "build-then-functionalize" approach is exceptionally well-suited for researchers in materials science and drug development, offering a reliable and modular platform to create highly sophisticated, porous materials tailored for specific applications.

References

-

Gotthardt, M. A., et al. (2015). Post synthetic exchange enables orthogonal click chemistry in a metal organic framework. Dalton Transactions, 44(41), 17933-17936. [Link]

-

Riascos-Rodriguez, D. F., et al. (2026). Structure, Function, and Application of MOFs: A Comprehensive Review from Synthesis to Gas/Liquid Phase Adsorption. MDPI. [Link]

-

Wang, Z., et al. (2015). Postsynthetic Modification of an Alkyne-Tagged Zirconium Metal-Organic Framework via a "Click" Reaction. Inorganic Chemistry, 54(13), 6096-6098. [Link]

-

Albalad, J. (2018). Post-Synthetic Modification of Metal-Organic Frameworks (MOFs) and Polyhedra (MOPs). Universitat Autònoma de Barcelona. [Link]

-

Kim, M., et al. (2012). Postsynthetic ligand exchange as a route to functionalization of 'inert' metal–organic frameworks. Chemical Science, 3(1), 126-130. [Link]

- Maspero, A. (2012). Synthesis, structural characterization and functional properties of Metal-Organic Frameworks based on poly(azolate) ligands. Università degli Studi dell'Insubria.

-

Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

-

Drisdell, W. S., et al. (2022). Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization. ACS Omega, 7(38), 34551-34561. [Link]

-

Gurbanov, A. V., & Zeren, S. (2019). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]

-

Zhang, T., et al. (2018). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society, 140(24), 7666-7673. [Link]

-

Kārkliņa, A., et al. (2012). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2013(3), 183-199. [Link]

-

Havaldar, F. H., & Patil, P. S. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. E-Journal of Chemistry, 7(S1), S295-S300. [Link]

-

Chovatia, P. T., et al. (2012). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [Link]

-

Reddy, T. M., et al. (2015). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry, 13(29), 7856-7860. [Link]

-

Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

Cankılıç, M. Y. (2013). DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES. Middle East Technical University. [Link]

-

Iram, S., et al. (2023). Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. Catalysts, 13(1), 130. [Link]

-

Zhang, Z., et al. (2016). Click Chemistry as A Versatile Reaction for Construction and Modification of Metal-Organic Frameworks. Nanyang Technological University. [Link]

-

Iram, S., et al. (2023). Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. Odesa I. I. Mechnykov National University. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Liu, X., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 128. [Link]

-

Mohammadi, A., et al. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. New Journal of Chemistry, 41(19), 10945-10953. [Link]

-

Zhang, Z., et al. (2016). Click chemistry as a versatile reaction for construction and modification of metal-organic frameworks. Coordination Chemistry Reviews, 317, 1-27. [Link]

-

Al-Mousawi, S. M., et al. (2019). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 24(11), 2098. [Link]

-

Manousi, N., et al. (2020). Metal Organic Frameworks: Synthesis and Application. Molecules, 25(4), 861. [Link]

-

Sapianik, A. A., et al. (2023). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. International Journal of Molecular Sciences, 24(13), 10940. [Link]

-

Tu, B., et al. (2024). Metal−Organic Azolate Frameworks with an Acetylene-bis-pyrazolate Linker: Assessing the Role of the Triple Bond. Crystal Growth & Design, 24(6), 2636-2644. [Link]

-

Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), 52094. [Link]

-

Wang, Y., et al. (2024). Probing ligand conformation and net dimensionality in a series of tetraphenylethene-based metal–organic frameworks. Frontiers in Chemistry, 12, 1386786. [Link]

-

Galli, S. (2011). Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Università degli Studi dell'Insubria. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ac1.hhu.de [ac1.hhu.de]

- 4. Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization - American Chemical Society [acs.digitellinc.com]

- 5. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 6. Postsynthetic Modification of an Alkyne-Tagged Zirconium Metal-Organic Framework via a "Click" Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. Post synthetic exchange enables orthogonal click chemistry in a metal organic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. pdf.smolecule.com [pdf.smolecule.com]

- 13. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 14. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry [ouci.dntb.gov.ua]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-ethynylphenyl)-1H-Pyrazole

An in-depth guide to the purification of 1-(4-ethynylphenyl)-1H-pyrazole using column chromatography, designed for chemistry professionals. This document provides a detailed troubleshooting guide and frequently asked questions to navigate common challenges encountered during the separation process.

As Senior Application Scientists, we understand that the successful purification of a target molecule is as critical as its synthesis. 1-(4-ethynylphenyl)-1H-pyrazole, a valuable building block in medicinal chemistry and materials science, often presents unique challenges during its isolation. Its structure, featuring a basic pyrazole ring, an aromatic system, and a reactive ethynyl group, necessitates a carefully optimized column chromatography protocol.

This guide is structured to provide direct, actionable solutions to common problems, explaining the chemical principles behind each recommendation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of 1-(4-ethynylphenyl)-1H-pyrazole in a question-and-answer format.

Question: My compound is streaking or "tailing" significantly on the TLC plate and the column, leading to broad fractions and poor separation. What is causing this and how can I fix it?

Answer:

Tailing is a common issue when purifying nitrogen-containing heterocycles like pyrazoles on standard silica gel.[1]

-

Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The lone pair of electrons on the nitrogen atoms of the pyrazole ring can engage in strong, non-ideal interactions (acid-base interactions) with these acidic sites. This causes a portion of the molecules to be retained more strongly, resulting in a "tail" as the compound elutes from the column.

-

Solution: To mitigate this, you must neutralize the acidic sites on the stationary phase.

-

Add a Basic Modifier: Incorporate a small amount of a volatile base into your eluent system. A common choice is triethylamine (Et₃N) or ammonia (as a solution in methanol).

-

Recommended Protocol: Start by adding 0.5-1% triethylamine to your chosen mobile phase (e.g., ethyl acetate/hexane). Run a new TLC to confirm that the tailing is reduced and the spot appears more symmetrical. Use this modified eluent for your column.[2]

-

Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as neutral alumina, which lacks the acidic character of silica gel.[3]

-